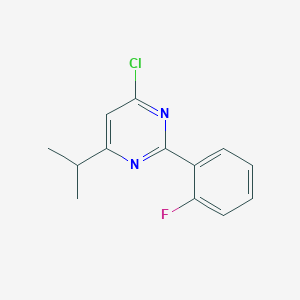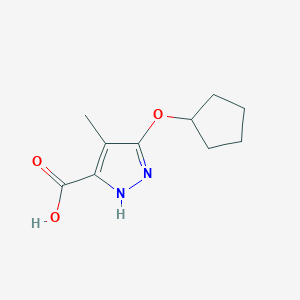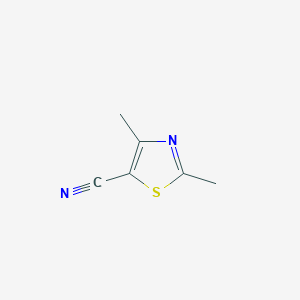
4-Chloro-2-(2-fluorophenyl)-6-isopropylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(2-fluorophenyl)-6-isopropylpyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-fluorophenyl)-6-isopropylpyrimidine typically involves the reaction of 2-fluoroaniline with isopropyl ketone under specific conditions to form the desired pyrimidine ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(2-fluorophenyl)-6-isopropylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of dihydropyrimidines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidines.
Aplicaciones Científicas De Investigación
4-Chloro-2-(2-fluorophenyl)-6-isopropylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: It is employed in the development of organic semiconductors and other advanced materials.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(2-fluorophenyl)-6-isopropylpyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
4-Chloro-2-(2-fluorophenyl)-6-isopropylpyrimidine can be compared with other similar compounds such as:
4-Chloro-2-fluorophenyl isocyanate: Similar in structure but differs in functional groups and reactivity.
2-Chloro-4-fluorophenol: Another related compound with different applications and reactivity.
4-Chloro-2-fluorophenylboronic acid: Used in different types of coupling reactions and has distinct properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H12ClFN2 |
|---|---|
Peso molecular |
250.70 g/mol |
Nombre IUPAC |
4-chloro-2-(2-fluorophenyl)-6-propan-2-ylpyrimidine |
InChI |
InChI=1S/C13H12ClFN2/c1-8(2)11-7-12(14)17-13(16-11)9-5-3-4-6-10(9)15/h3-8H,1-2H3 |
Clave InChI |
WRVMRPYZYKKROE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=NC(=N1)C2=CC=CC=C2F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809985.png)








![6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one](/img/structure/B11810029.png)

![4-Propoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B11810038.png)
![2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11810039.png)
![(R)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B11810051.png)
